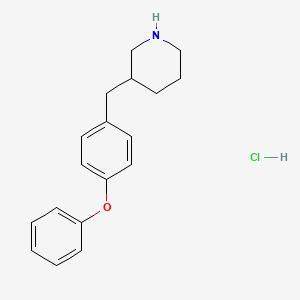

3-(4-Phenoxy-benzyl)-piperidine hydrochloride

CAS No.: 1171985-70-8

Cat. No.: VC7855802

Molecular Formula: C18H22ClNO

Molecular Weight: 303.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171985-70-8 |

|---|---|

| Molecular Formula | C18H22ClNO |

| Molecular Weight | 303.8 g/mol |

| IUPAC Name | 3-[(4-phenoxyphenyl)methyl]piperidine;hydrochloride |

| Standard InChI | InChI=1S/C18H21NO.ClH/c1-2-6-17(7-3-1)20-18-10-8-15(9-11-18)13-16-5-4-12-19-14-16;/h1-3,6-11,16,19H,4-5,12-14H2;1H |

| Standard InChI Key | NRANRLYYNKOWGI-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)CC2=CC=C(C=C2)OC3=CC=CC=C3.Cl |

| Canonical SMILES | C1CC(CNC1)CC2=CC=C(C=C2)OC3=CC=CC=C3.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(4-Phenoxy-benzyl)-piperidine hydrochloride features a piperidine ring (a six-membered amine heterocycle) substituted at the 3-position with a benzyl group. The benzyl group itself is para-substituted with a phenoxy moiety (), creating a branched aromatic system. The hydrochloride salt form enhances the compound’s stability and solubility in polar solvents .

Key Structural Features:

-

Piperidine Core: Provides basicity due to the secondary amine, with a pKa of 10.29 .

-

Benzyl-Phenoxy Substituent: Introduces steric bulk and lipophilicity, influencing receptor binding in biological systems .

-

Salt Form: The hydrochloride counterion improves crystallinity and handling properties .

Nomenclature and Identifiers

-

IUPAC Name: 3-[(4-Phenoxyphenyl)methyl]piperidine hydrochloride

-

CAS Registry: 1171985-70-8 (hydrochloride salt), 955288-26-3 (free base)

-

Molecular Formula:

Synthesis and Manufacturing

Synthetic Pathways

The preparation of 3-(4-Phenoxy-benzyl)-piperidine hydrochloride involves multi-step organic reactions, as inferred from analogous synthetic routes for related piperidine derivatives . A representative pathway includes:

-

Quaternization: Reacting 4-(4-phenoxyphenyl)pyridine with benzyl halides to form a pyridinium salt.

-

Reduction: Using agents like sodium borohydride to reduce the pyridinium intermediate to a tetrahydropyridine derivative.

-

Hydrogenation: Catalytic hydrogenation (e.g., with palladium on carbon) saturates the tetrahydropyridine ring, yielding the piperidine structure.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Optimization Considerations:

-

Catalyst Selection: Transition metal catalysts (e.g., PtO₂) may enhance reduction efficiency but require careful control to avoid over-reduction byproducts .

-

Purification: Column chromatography or recrystallization ensures high purity (>95%), critical for pharmacological applications .

Physicochemical Properties

Thermodynamic and Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 391.3 ± 25.0 °C (Predicted) | |

| Density | 1.063 ± 0.06 g/cm³ | |

| pKa | 10.29 ± 0.10 | |

| Storage Conditions | Ambient temperature | |

| Solubility | Soluble in DMSO, methanol |

Stability and Reactivity

-

Thermal Stability: Decomposes above 300°C, necessitating storage below 25°C .

-

Hydrolytic Sensitivity: The free base form may degrade under acidic or alkaline conditions, but the hydrochloride salt mitigates this .

Pharmacological and Biological Research

Mechanistic Insights:

-

Binding Interactions: The benzyl-phenoxy group occupies a hydrophobic pocket in the D₄R binding site, while the protonated piperidine nitrogen forms a salt bridge with Asp115 .

-

Functional Activity: In vivo models suggest that such compounds reduce L-DOPA-induced dyskinesias in Parkinson’s disease, likely via modulation of cortico-basal ganglia pathways .

Metabolic and Pharmacokinetic Profiles

-

Microsomal Stability: Optimized derivatives demonstrate improved resistance to hepatic metabolism compared to earlier scaffolds (e.g., 50% remaining after 1 hour in human liver microsomes) .

-

Brain Penetration: LogP values (~3.5) and free fractions (~20%) suggest moderate blood-brain barrier permeability, enabling central nervous system activity .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound is cataloged by suppliers (e.g., Apollo Scientific) as a building block for:

-

Antipsychotics: Targeting D₄R for schizophrenia and bipolar disorder.

-

Antiparkinsonian Agents: Mitigating dyskinesias in long-term L-DOPA therapy .

Organic Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume